molecular formula C18H22N2O3S B11112868 ethyl 6-amino-4-(5-tert-butylthiophen-2-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

ethyl 6-amino-4-(5-tert-butylthiophen-2-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B11112868
M. Wt: 346.4 g/mol
InChI Key: SEIAXICJMJROAE-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(5-tert-butylthiophen-2-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of pyran derivatives. This compound is characterized by its unique structure, which includes a pyran ring substituted with various functional groups such as an amino group, a cyano group, and a carboxylate ester. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-4-(5-tert-butylthiophen-2-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyran Ring: The pyran ring is formed through a cyclization reaction involving a suitable precursor such as a 1,3-dicarbonyl compound.

    Introduction of Functional Groups: The amino, cyano, and carboxylate ester groups are introduced through subsequent reactions. For example, the amino group can be introduced via nucleophilic substitution, while the cyano group can be added through a cyanation reaction.

    Substitution with Thiophene: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a suitable thiophene derivative.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.

    Continuous Flow Reactors: Employed for large-scale production, offering advantages such as improved reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-4-(5-tert-butylthiophen-2-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 6-amino-4-(5-tert-butylthiophen-2-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-(5-tert-butylthiophen-2-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups such as the amino and cyano groups allows the compound to form specific interactions with its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Ethyl 6-amino-4-(5-tert-butylthiophen-2-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate can be compared with other pyran derivatives and thiophene-containing compounds. Similar compounds include:

    Ethyl 6-amino-4-(thiophen-2-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Lacks the tert-butyl group, resulting in different chemical properties.

    Ethyl 6-amino-4-(5-methylthiophen-2-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the tert-butyl-substituted thiophene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

ethyl 6-amino-4-(5-tert-butylthiophen-2-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C18H22N2O3S/c1-6-22-17(21)14-10(2)23-16(20)11(9-19)15(14)12-7-8-13(24-12)18(3,4)5/h7-8,15H,6,20H2,1-5H3

InChI Key

SEIAXICJMJROAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(S2)C(C)(C)C)C#N)N)C

Origin of Product

United States

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